3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Description
Properties
IUPAC Name |
3-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-7-2-5-10-18(15)23-14-12-21-17-9-4-3-8-16(17)20-19(21)11-6-13-22/h2-5,7-10,22H,6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGZWWCEAXOSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The next step involves the alkylation of the benzimidazole with 2-(2-methylphenoxy)ethyl bromide under basic conditions to introduce the 2-methylphenoxyethyl group. Finally, the propanol group is introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution could introduce various functional groups at the benzimidazole nitrogen or the hydroxyl group.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including the compound in focus, have been extensively studied for their antimicrobial properties. The structural features of benzimidazoles allow them to interact with bacterial and fungal cells effectively.
- Mechanism of Action : Benzimidazoles are believed to inhibit nucleic acid synthesis by mimicking purine structures, thus disrupting the formation of essential cellular components in bacteria .
- Case Study : A study highlighted that similar compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Potential
The anticancer properties of benzimidazole derivatives have also been a focal point of research.
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
- Case Study : In vitro studies demonstrated that certain benzimidazole derivatives showed IC50 values lower than standard chemotherapeutics like 5-fluorouracil, indicating promising anticancer activity .
Research Findings and Insights
Recent studies have emphasized the need for novel therapeutic agents to combat increasing drug resistance in both bacterial and cancer treatments. The benzimidazole scaffold provides a versatile platform for designing new drugs with enhanced efficacy.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The core structure of 3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol is similar to benzimidazole, which is a well-known pharmacophore in medicinal chemistry.
2-(2-Methylphenoxy)ethyl derivatives: Compounds with similar substituents may exhibit comparable biological activities or chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the 2-methylphenoxyethyl group and the propanol moiety distinguishes it from other benzimidazole derivatives, potentially leading to novel applications in various fields.
Biological Activity
3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H22N2O2
- Molecular Weight : 310.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cancer progression and microbial resistance. The benzimidazole core is known to inhibit various enzymes, while the 2-methylphenoxyethyl group enhances binding affinity, potentially improving pharmacokinetic properties.
Antitumor Activity
Recent studies have evaluated the antitumor potential of compounds related to benzimidazole derivatives. In one study, compounds with similar structures exhibited significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture methods. The results indicated a notable decrease in cell viability with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay conditions .
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 6.26 ± 0.33 | Not specified |
| HCC827 | 6.48 ± 0.11 | 20.46 ± 8.63 |
| NCI-H358 | Not specified | 16.00 ± 9.38 |
These findings suggest that compounds like this compound may have promising applications in cancer therapy due to their selective cytotoxic effects on tumor cells.
Antimicrobial Activity
In addition to antitumor properties, related benzimidazole compounds have demonstrated antimicrobial activity against various pathogens. The mechanism often involves interference with bacterial DNA or essential metabolic pathways, leading to cell death .
Case Studies
Case Study 1 : A study published in Bioorganic & Medicinal Chemistry investigated the synthesis and biological evaluation of benzimidazole derivatives, including those structurally similar to our compound of interest. The results indicated that certain modifications enhanced antibacterial efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
Case Study 2 : Another research effort focused on the effects of benzimidazole derivatives on multidrug-resistant strains of bacteria. The derivatives showed effective inhibition at low concentrations, suggesting their potential as novel antimicrobial agents against resistant strains .
Q & A
Q. What are the common synthetic routes for 3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol, and what critical steps ensure high yield and purity?
A typical synthesis involves condensation of o-phenylenediamine derivatives with substituted carbonyl intermediates. For example, benzimidazole cores are formed via cyclization of o-phenylenediamine with 3-hydroxypropyl intermediates under acidic conditions. Critical steps include:
- Intermediate purification : Chromatography or recrystallization to isolate 3-(benzimidazol-2-yl)propan-1-ol precursors .
- Ether linkage formation : Coupling 2-(2-methylphenoxy)ethyl groups using alkylating agents (e.g., bromoethyl derivatives) in polar aprotic solvents like DMF, with careful pH control to avoid side reactions .
- Final product isolation : Use of reverse-phase HPLC or solvent extraction to separate unreacted starting materials and by-products .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software is recommended for refinement?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Crystal growth : Slow evaporation of saturated solutions in solvents like ethanol or DMSO.
- Data collection : Using synchrotron radiation or in-house diffractometers for high-resolution data.
- Refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) are widely used for solving and refining structures due to their robustness in handling twinning and high-resolution data .
- Validation : Tools like PLATON or Mercury ensure geometric accuracy and detect disorders .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile intermediates.
- Spill management : Neutralize acidic/basic residues with appropriate buffers before disposal .
- Toxicity screening : Preliminary in vitro assays (e.g., MTT for cytotoxicity) are recommended before scaling up synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this benzimidazole derivative?
- Targeted modifications : Introduce substituents at the benzimidazole N1 or C2 positions to enhance hydrophilicity or binding affinity. For example, replacing the 2-methylphenoxy group with fluorinated analogs may improve metabolic stability .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like TRPV1 channels. Validate predictions with functional assays (e.g., Ca²⁺ influx inhibition in HEK293 cells expressing recombinant TRPV1) .
- Pharmacophore analysis : Compare electrostatic potential maps of active and inactive analogs to identify critical binding motifs .
Q. How should researchers design experiments to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
- Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to cross-verify functional groups.
- Dynamic NMR studies : Resolve conformational ambiguities by analyzing temperature-dependent shifts for flexible side chains (e.g., the propanol moiety) .
- Computational corrections : Use density functional theory (DFT) to simulate NMR spectra and adjust for solvent effects or tautomerism .
Q. What methodologies are recommended for preliminary in vivo toxicity profiling?
- Acute toxicity models : Administer escalating doses (10–100 mg/kg) to rodents via oral or intravenous routes, monitoring for 14 days for mortality or organ damage.
- Biomarker analysis : Assess serum ALT/AST (liver function) and BUN/creatinine (kidney function) levels post-administration .
- Histopathology : Examine tissue sections (liver, kidney, heart) for necrosis or inflammation.
- Dose optimization : Use the No Observed Adverse Effect Level (NOAEL) from acute studies to guide chronic toxicity testing .
Q. How can crystallographic fragment screening improve the design of analogs targeting specific enzymes?
- Fragment libraries : Screen small-molecule fragments (MW < 300 Da) against crystallized targets (e.g., oxidoreductases) to identify binding hotspots.
- Co-crystallization : Soak crystals of the target protein with the compound and analyze electron density maps for fragment binding modes.
- Hit-to-lead optimization : Merge fragments with high occupancy into the parent scaffold to enhance potency. For example, adding hydrogen-bond donors to the propanol chain could improve interactions with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
